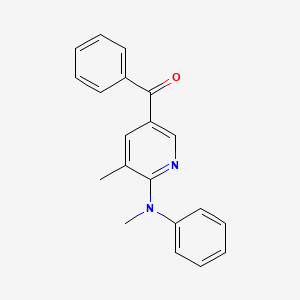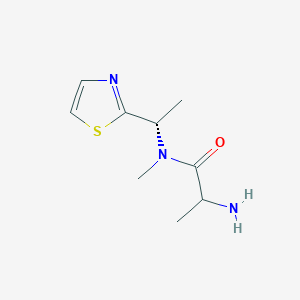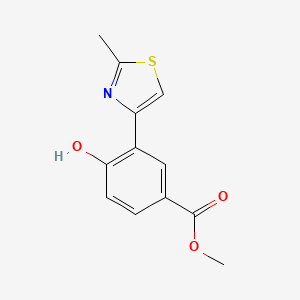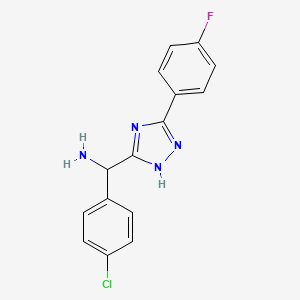
(4-Chlorophenyl)(5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-クロロフェニル)(5-(4-フルオロフェニル)-1H-1,2,4-トリアゾール-3-イル)メタンアミンは、トリアゾール誘導体のクラスに属する合成有機化合物です。これらの化合物は、多様な生物活性で知られており、医薬品化学において、医薬品の開発によく用いられます。
準備方法
合成経路と反応条件
(4-クロロフェニル)(5-(4-フルオロフェニル)-1H-1,2,4-トリアゾール-3-イル)メタンアミンの合成は、一般的に以下のステップが含まれます。
トリアゾール環の形成: トリアゾール環は、ヒドラジンと適切なニトリル化合物を酸性または塩基性条件下で反応させる環化反応によって合成できます。
置換反応:
工業的生産方法
この化合物の工業的生産方法は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、触媒の使用、制御された反応温度、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を起こし、対応する酸化物またはその他の酸化された誘導体の生成につながる可能性があります。
還元: 還元反応は、この化合物を対応するアミンまたはその他の還元された形態に変換する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬は、適切な条件下で使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性があり、置換反応は芳香族環に新しい官能基を導入する可能性があります。
科学研究の応用
化学: 他の複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌性、抗真菌性、抗がん性などの潜在的な生物活性を研究しています。
医学: 特に特定の酵素や受容体を標的とした新しい医薬品の開発における潜在的な用途を調査しています。
工業: 特殊化学品の生産や、さまざまな産業用途における研究化学品として使用される可能性があります。
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: May be used in the production of specialty chemicals or as a research chemical in various industrial applications.
作用機序
(4-クロロフェニル)(5-(4-フルオロフェニル)-1H-1,2,4-トリアゾール-3-イル)メタンアミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。トリアゾール環は、さまざまな生物学的標的と相互作用することが知られており、酵素活性を阻害したり、受容体の機能を調節したりする可能性があります。4-クロロフェニル基と4-フルオロフェニル基の存在は、化合物の結合親和性と特異性を高める可能性があります。
類似の化合物との比較
類似の化合物
- (4-クロロフェニル)(5-フェニル-1H-1,2,4-トリアゾール-3-イル)メタンアミン
- (4-フルオロフェニル)(5-フェニル-1H-1,2,4-トリアゾール-3-イル)メタンアミン
- (4-クロロフェニル)(5-(4-メチルフェニル)-1H-1,2,4-トリアゾール-3-イル)メタンアミン
独自性
(4-クロロフェニル)(5-(4-フルオロフェニル)-1H-1,2,4-トリアゾール-3-イル)メタンアミンは、4-クロロフェニル基と4-フルオロフェニル基の両方が存在するため、類似の化合物と比較して、異なる生物活性と化学的性質を付与する可能性があります。これらの置換基は、化合物の溶解性、安定性、生物学的標的との相互作用に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- (4-Chlorophenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine
- (4-Fluorophenyl)(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine
- (4-Chlorophenyl)(5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl)methanamine
Uniqueness
(4-Chlorophenyl)(5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of both 4-chlorophenyl and 4-fluorophenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds. These substituents can influence the compound’s solubility, stability, and interaction with biological targets.
特性
分子式 |
C15H12ClFN4 |
|---|---|
分子量 |
302.73 g/mol |
IUPAC名 |
(4-chlorophenyl)-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C15H12ClFN4/c16-11-5-1-9(2-6-11)13(18)15-19-14(20-21-15)10-3-7-12(17)8-4-10/h1-8,13H,18H2,(H,19,20,21) |
InChIキー |
DBGMEVUYWDGVPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


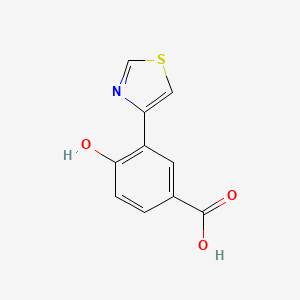
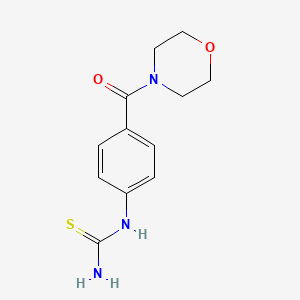



![3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796074.png)

